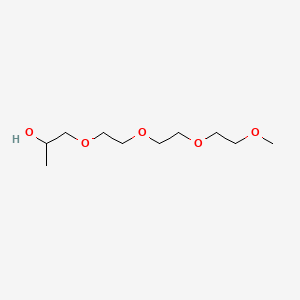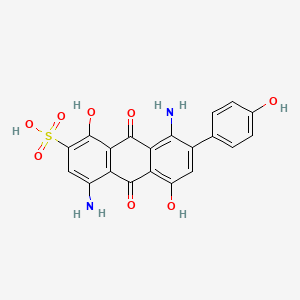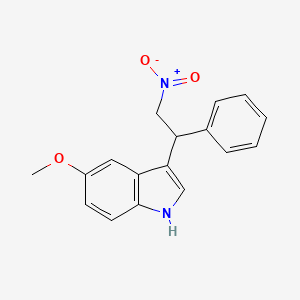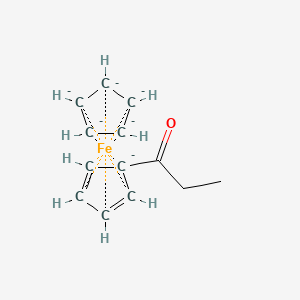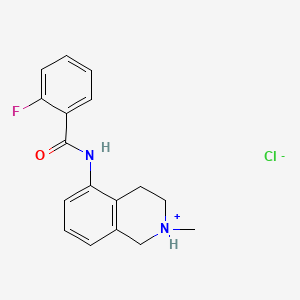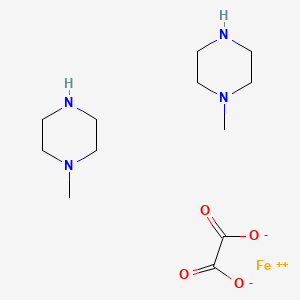
IRON, (ETHANEDIOATO(2-)-O,O')BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))- is a coordination compound that features iron as the central metal ion, coordinated by ethanedioate (oxalate) and 1-methylpiperazine ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))- typically involves the reaction of iron salts with ethanedioate and 1-methylpiperazine under controlled conditions. One common method involves dissolving iron(III) chloride in water, followed by the addition of ethanedioic acid and 1-methylpiperazine. The reaction mixture is then heated to facilitate the formation of the coordination complex. The product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pH, and concentration of reactants, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))- can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the ethanedioate or 1-methylpiperazine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Ligand exchange can be facilitated by the addition of competing ligands in a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(IV) or iron(V) complexes, while reduction typically results in iron(II) complexes. Substitution reactions can produce a variety of new coordination compounds with different ligands .
Scientific Research Applications
IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))- has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a model compound for studying coordination chemistry.
Biology: Investigated for its potential as a therapeutic agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as an imaging agent in medical diagnostics.
Industry: Utilized in the development of new materials with specific magnetic and electronic properties.
Mechanism of Action
The mechanism by which IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))- exerts its effects involves the interaction of the iron center with various molecular targets. The iron ion can participate in redox reactions, facilitating electron transfer processes. The ligands, ethanedioate and 1-methylpiperazine, can also interact with biological molecules, influencing the compound’s overall activity. The specific pathways involved depend on the context of its application, such as catalysis or therapeutic use .
Comparison with Similar Compounds
Similar Compounds
- IRON, (ETHANEDIOATO(2-)-O,O’)BIS(2-METHYLPIPERAZINE-N(sup 1),N(sup 4))-
- IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-ETHYLPIPERAZINE-N(sup 1),N(sup 4))-
- IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-PROPYLPIPERAZINE-N(sup 1),N(sup 4))-
Uniqueness
The uniqueness of IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))- lies in its specific ligand coordination, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
CAS No. |
75079-26-4 |
|---|---|
Molecular Formula |
C12H24FeN4O4 |
Molecular Weight |
344.19 g/mol |
IUPAC Name |
iron(2+);1-methylpiperazine;oxalate |
InChI |
InChI=1S/2C5H12N2.C2H2O4.Fe/c2*1-7-4-2-6-3-5-7;3-1(4)2(5)6;/h2*6H,2-5H2,1H3;(H,3,4)(H,5,6);/q;;;+2/p-2 |
InChI Key |
JFJIOFMRXLZLGO-UHFFFAOYSA-L |
Canonical SMILES |
CN1CCNCC1.CN1CCNCC1.C(=O)(C(=O)[O-])[O-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Chloro(nitro)methyl]benzene](/img/structure/B13752667.png)
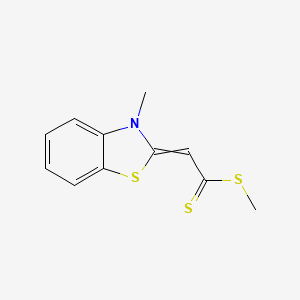
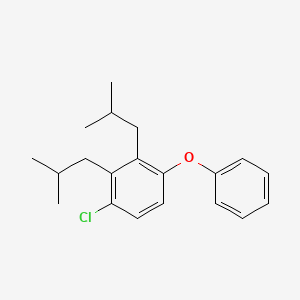
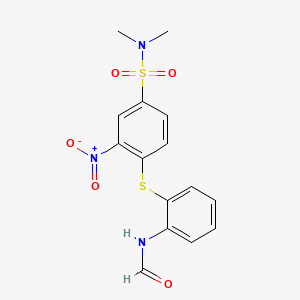
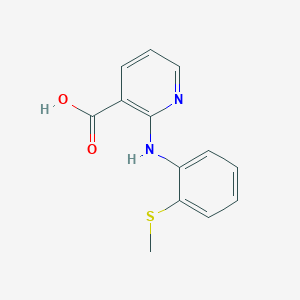
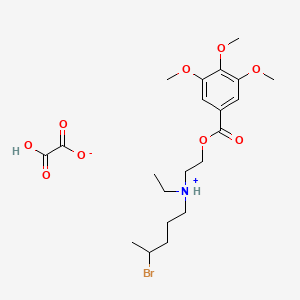
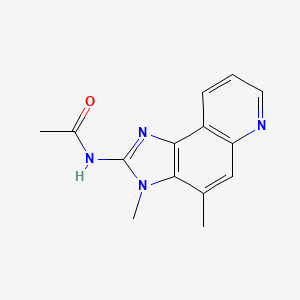
![N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride](/img/structure/B13752733.png)

